

An In-depth Technical Guide to AACOCF3 (CAS Number: 149301-79-1)

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Compound of Interest

Compound Name:	AACOCF3
CAS No.:	149301-79-1
Cat. No.:	B141299

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AACOCF3, also known as Arachidonyl trifluoromethyl ketone, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of **AACOCF3**, including its mechanism of action, key biochemical data, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, neuroscience, and drug development.

Introduction

AACOCF3 (CAS: 149301-79-1) is a synthetic, cell-permeable analog of arachidonic acid.^{[1][2]} Its chemical structure, featuring a trifluoromethyl ketone group in place of the carboxylic acid, confers its inhibitory activity. Primarily recognized as a slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2), **AACOCF3** has become an invaluable tool for investigating the physiological and pathological roles of this enzyme.^{[1][3]} cPLA2 is a key player in the inflammatory process, responsible for the release of arachidonic acid from

membrane phospholipids.[4] This released arachidonic acid is then metabolized into a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[5] By inhibiting cPLA2, **AACOFCF3** effectively blocks the production of these inflammatory mediators, making it a subject of interest for its therapeutic potential in various inflammatory conditions, neuroinflammation, and even cancer.[4][5] Beyond cPLA2, **AACOFCF3** has also been shown to inhibit calcium-independent phospholipase A2 (iPLA2) and fatty acid amide hydrolase (FAAH), albeit with different potencies.[2][6][7]

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	149301-79-1	
Molecular Formula	C ₂₁ H ₃₁ F ₃ O	[2]
Molecular Weight	356.47 g/mol	[6]
Appearance	Clear yellow oil	[8]
Purity	>98%	[2]
Solubility	Soluble in ethanol, DMSO, and DMF	[6]

Biochemical Activity and Quantitative Data

AACOFCF3 exhibits inhibitory activity against several key enzymes involved in lipid signaling. The following table summarizes its reported inhibitory concentrations (IC₅₀).

Target Enzyme	IC ₅₀ Value	Cell/System	Reference(s)
Cytosolic Phospholipase A2 (cPLA2)	~1.5 μM	Purified enzyme	[2][7]
Cytosolic Phospholipase A2 (cPLA2)	~10 μM	In vitro	[5]
Cytosolic Phospholipase A2 (cPLA2)	~20 μM	Human cytosolic	[8]
Calcium-Independent Phospholipase A2 (iPLA2)	~6.0 μM	Bovine brain	[3]
Fatty Acid Amide Hydrolase (FAAH)	-	In vitro	[6][9]
Arachidonic Acid Release	2 μM	Platelets	[1][10]
Arachidonic Acid Release	8 μM	U937 cells	[1][10]

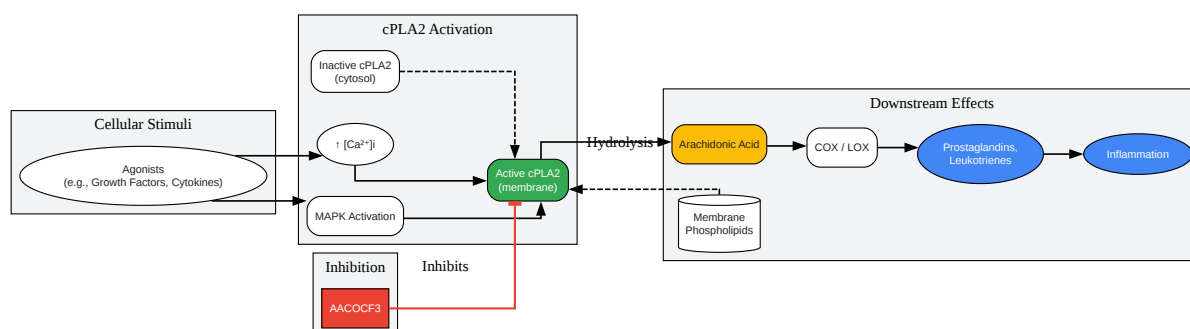
Mechanism of Action

AACOFCF3 acts as a potent inhibitor of cPLA2 by forming a stable, slowly reversible complex with the enzyme.[1] This interaction is thought to occur at the active site of cPLA2, preventing the binding and subsequent hydrolysis of its phospholipid substrate. The trifluoromethyl ketone moiety is crucial for this inhibitory activity. By blocking cPLA2, **AACOFCF3** effectively curtails the liberation of arachidonic acid from the cell membrane's sn-2 position. This reduction in free arachidonic acid, in turn, limits the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), thereby attenuating the production of prostaglandins, thromboxanes, and leukotrienes, all of which are potent mediators of inflammation.[4][10]

Signaling Pathways

The cPLA2-Mediated Arachidonic Acid Cascade

The primary signaling pathway modulated by **AACOFCF3** is the cPLA2-mediated arachidonic acid cascade. Upon cellular stimulation by various agonists (e.g., growth factors, cytokines, neurotransmitters), intracellular calcium levels rise, and MAP kinases are activated. This leads to the translocation of cPLA2 to the perinuclear and endoplasmic reticulum membranes and its phosphorylation, respectively, resulting in its activation. Activated cPLA2 then hydrolyzes membrane phospholipids to release arachidonic acid. **AACOFCF3** directly inhibits this enzymatic step.



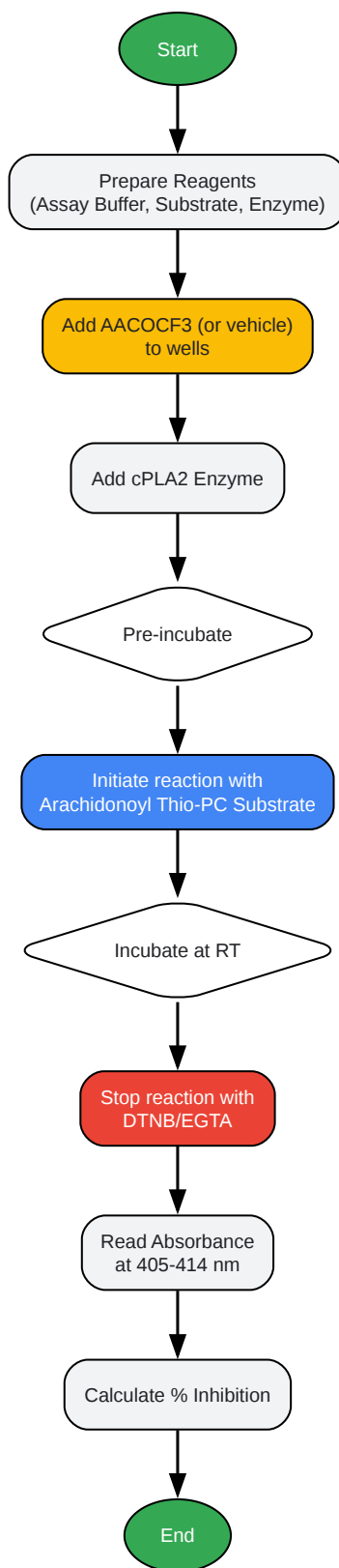
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Caption: **AACOFCF3** inhibits cPLA2, blocking arachidonic acid release.

Experimental Protocols

Workflow for a cPLA2 Inhibition Assay

This workflow outlines a typical procedure for assessing the inhibitory effect of **AACOFC3** on cPLA2 activity using a commercially available assay kit.



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Caption: Workflow for measuring cPLA2 inhibition by **AACOFC3**.

Detailed Methodology: cPLA2 Enzyme Inhibition Assay

This protocol is adapted from commercially available cPLA2 assay kits.[6][11]

Materials:

- cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl₂, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)[6]
- Arachidonoyl Thio-PC (substrate)
- Recombinant human cPLA2 enzyme
- **AACOFC3** stock solution (in DMSO)
- DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
- EGTA
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the cPLA2 Assay Buffer with HPLC-grade water if required.[6] Reconstitute the substrate and DTNB/EGTA.
- Assay Setup: To the wells of a 96-well plate, add the assay buffer.
- Inhibitor Addition: Add various concentrations of **AACOFC3** (dissolved in DMSO) to the appropriate wells. Include a vehicle control (DMSO only).
- Enzyme Addition: Add the purified cPLA2 enzyme to all wells except for the blank.

- Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 40 minutes) to allow the inhibitor to interact with the enzyme.[12]
- Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonoyl Thio-PC substrate to all wells.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
- Reaction Termination: Stop the reaction by adding the DTNB/EGTA solution to each well.
- Measurement: Read the absorbance of each well at 405-414 nm using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **AACOCF3** relative to the vehicle control.

Detailed Methodology: Cellular Arachidonic Acid Release Assay

This protocol describes a common method for measuring arachidonic acid release from cultured cells.

Materials:

- Cultured cells (e.g., U937, platelets)
- Cell culture medium
- [³H]-Arachidonic Acid
- **AACOCF3** stock solution (in DMSO)
- Cell stimulus (e.g., calcium ionophore A23187)
- Phosphate-buffered saline (PBS)
- Lipid extraction solvents (e.g., chloroform, methanol)

- Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) system
- Scintillation counter (for radiolabeling)

Procedure:

- Cell Labeling: Plate cells and incubate them with [³H]-Arachidonic Acid in the culture medium for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into the cell membranes.
- Washing: Wash the cells thoroughly with PBS to remove any unincorporated [³H]-Arachidonic Acid.
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of **AACOCF3** or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
- Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., calcium ionophore) to induce arachidonic acid release.
- Sample Collection: After stimulation, collect the cell culture supernatant.
- Lipid Extraction: Extract the lipids from the supernatant using a suitable solvent system (e.g., Bligh-Dyer extraction with chloroform:methanol:water).
- Analysis:
 - Radiometric Assay: Separate the extracted lipids using TLC and identify the band corresponding to free arachidonic acid. Scrape the band and quantify the radioactivity using a scintillation counter.
 - LC-MS Analysis: For a non-radioactive method, analyze the lipid extract using a validated LC-MS/MS method to quantify the amount of arachidonic acid.[\[5\]](#)[\[10\]](#)
- Data Analysis: Determine the amount of arachidonic acid released in the presence of different concentrations of **AACOCF3** and calculate the IC₅₀ value.

Detailed Methodology: In Vivo Administration in a Mouse Model of Inflammation

This protocol provides a general guideline for the in vivo administration of **AACOFCF3** in mice, based on published studies.[\[4\]](#)[\[13\]](#)

Materials:

- **AACOFCF3**
- Vehicle (e.g., corn oil, or a solution of DMSO, PEG300, and Tween 80)
- Mice (e.g., BALB/c)
- Gavage needles or appropriate injection equipment

Procedure:

- **Animal Model:** Induce the desired inflammatory condition in the mice (e.g., ovalbumin-sensitized for an asthma model, or PMA-induced ear edema).[\[4\]](#)
- **AACOFCF3 Preparation:** Prepare the dosing solution of **AACOFCF3** in the chosen vehicle. For oral administration, a common vehicle is corn oil. For intravenous or intraperitoneal injections, a formulation containing DMSO, PEG300, and Tween 80 might be used to improve solubility.
- **Administration:** Administer **AACOFCF3** to the mice via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A typical oral dose used in studies is 20 mg/kg.[\[4\]](#)
- **Dosing Schedule:** The dosing schedule will depend on the specific experimental design. For chronic inflammation models, daily or every-other-day administration may be required.[\[4\]](#)
- **Outcome Assessment:** At the end of the study period, assess the effects of **AACOFCF3** treatment. This can include:
 - Measurement of inflammatory markers in tissues or biological fluids.

- Histological analysis of tissues to assess inflammation and tissue damage.
- Behavioral assessments, if applicable.
- Measurement of airway hyper-responsiveness in asthma models.[4]
- Data Analysis: Analyze the data to determine the efficacy of **AACOFCF3** in the in vivo model.

Applications in Research and Drug Development

AACOFCF3 serves as a critical research tool for:

- Elucidating the role of cPLA2 in various physiological and pathological processes.
- Investigating the downstream signaling pathways of arachidonic acid metabolism.
- Studying the mechanisms of inflammation in diseases such as arthritis, asthma, and neurodegenerative disorders.[4][11]
- Exploring the potential of cPLA2 inhibition as a therapeutic strategy for inflammatory diseases and cancer.[5]

In drug development, **AACOFCF3** can be used as a reference compound for the screening and characterization of novel cPLA2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

AACOFCF3 is a well-characterized and potent inhibitor of cPLA2 that has significantly contributed to our understanding of the role of this enzyme in health and disease. Its ability to block the production of arachidonic acid and its pro-inflammatory metabolites makes it an invaluable tool for researchers in various fields. This technical guide provides a comprehensive resource of its properties, mechanism of action, and detailed experimental protocols to facilitate its effective use in the laboratory. As research into the complexities of lipid signaling continues, **AACOFCF3** will undoubtedly remain a cornerstone for investigating the multifaceted functions of cPLA2.

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